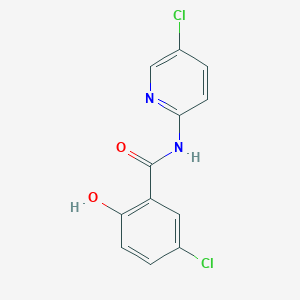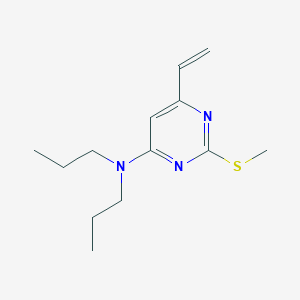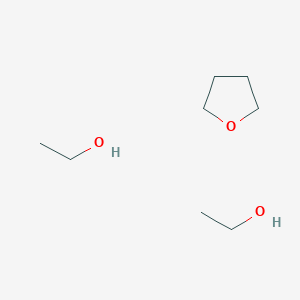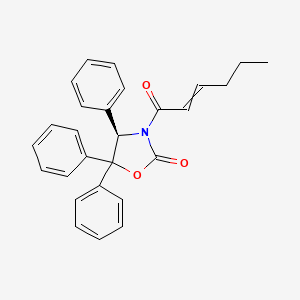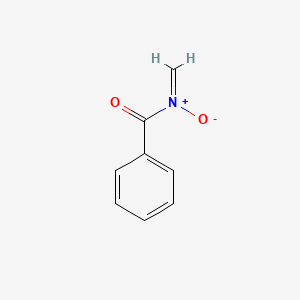
N-Benzoylmethanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoylmethanimine N-oxide is a chemical compound that belongs to the class of amine oxides Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzoylmethanimine N-oxide can be synthesized through the oxidation of tertiary amines. Common oxidizing agents used in this process include hydrogen peroxide, peroxycarboxylic acids, and other specialized oxidizing agents like Caro’s acid or m-chloroperbenzoic acid (m-CPBA) . The reaction typically involves treating the tertiary amine with the oxidizing agent under controlled conditions to form the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of hydrogen peroxide as the oxidizing agent due to its efficiency and cost-effectiveness. The reaction is carried out in a solvent such as methanol, and the process can be optimized using catalysts like titanium silicalite (TS-1) in a packed-bed microreactor .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoylmethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Regeneration of the original amine.
Substitution: Formation of substituted amine oxides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzoylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Benzoylmethanimine N-oxide involves its ability to act as an oxidizing agent. The nitrogen-oxygen bond in the N-oxide group can participate in redox reactions, leading to the formation of various products. The compound can also undergo intramolecular elimination reactions, such as the Cope elimination, to form alkenes and hydroxylamines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: Another amine oxide with similar chemical properties.
N-Methylmorpholine N-oxide: Used as an oxidant in organic synthesis.
Triethylamine N-oxide: Commonly used in laboratory settings for various reactions.
Uniqueness
N-Benzoylmethanimine N-oxide is unique due to its specific structure and the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to other amine oxides. This uniqueness makes it valuable in specialized applications and research areas.
Eigenschaften
CAS-Nummer |
453594-51-9 |
|---|---|
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
N-benzoylmethanimine oxide |
InChI |
InChI=1S/C8H7NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H2 |
InChI-Schlüssel |
FUVXJHBZQVRHTE-UHFFFAOYSA-N |
Kanonische SMILES |
C=[N+](C(=O)C1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


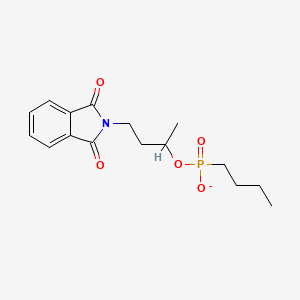
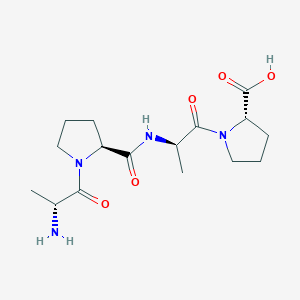
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
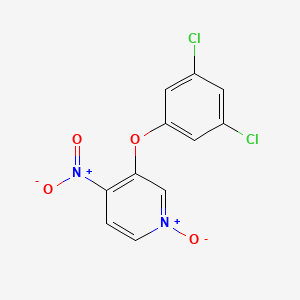
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)
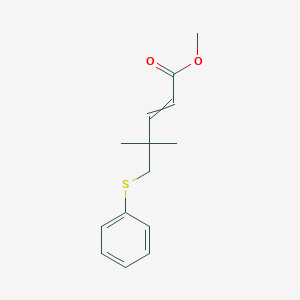
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
